molecular formula C18H17BrClN2O4P B11408078 Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11408078
M. Wt: 471.7 g/mol
InChI Key: WUCRNTWYOVJNOJ-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of bromine, chlorine, and phosphonate groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove oxygen atoms or add hydrogen atoms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives and oxazole-containing molecules. Examples include:

  • Dimethyl [2-(4-chlorophenyl)-5-{[(2-bromophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
  • Dimethyl [2-(4-fluorophenyl)-5-{[(2-iodophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Uniqueness

What sets Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate apart is its specific combination of bromine and chlorine atoms, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H17BrClN2O4P

Molecular Weight

471.7 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H17BrClN2O4P/c1-24-27(23,25-2)18-17(21-11-13-5-3-4-6-15(13)20)26-16(22-18)12-7-9-14(19)10-8-12/h3-10,21H,11H2,1-2H3

InChI Key

WUCRNTWYOVJNOJ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=CC=C3Cl)OC

Origin of Product

United States

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